molecular formula C7H9N3O B175652 N-pyrimidin-2-ylpropanamide CAS No. 16699-13-1

N-pyrimidin-2-ylpropanamide

Cat. No. B175652
CAS RN: 16699-13-1
M. Wt: 151.17 g/mol
InChI Key: DWTFNIVLILBVAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-pyrimidin-2-ylpropanamide is a chemical compound that belongs to the class of pyrimidine derivatives. It is an important intermediate in the synthesis of various bioactive molecules. This compound has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of N-pyrimidin-2-ylpropanamide is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. This compound has been shown to have a strong inhibitory effect on the activity of certain cancer cells.

Biochemical And Physiological Effects

N-pyrimidin-2-ylpropanamide has been shown to have various biochemical and physiological effects. It has been shown to have a strong inhibitory effect on the activity of certain enzymes and proteins in the body. Moreover, it has been shown to have a strong anticancer effect and has been used in the development of new drugs for the treatment of cancer.

Advantages And Limitations For Lab Experiments

N-pyrimidin-2-ylpropanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Moreover, it has a low toxicity profile and can be easily handled in the lab. However, one of the limitations of this compound is that it has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of N-pyrimidin-2-ylpropanamide in scientific research. One of the potential applications of this compound is in the development of new drugs for the treatment of cancer. Moreover, it can be used in the development of new antimicrobial agents and anti-inflammatory agents. Additionally, it can be used in the development of new diagnostic tools for the detection of certain diseases.
Conclusion
In conclusion, N-pyrimidin-2-ylpropanamide is an important compound that has gained significant attention in recent years due to its potential applications in scientific research. It has been extensively used in the synthesis of various bioactive molecules and has shown strong anticancer and antimicrobial effects. Moreover, it has several advantages for lab experiments, including its stability and low toxicity profile. There are several future directions for the use of this compound in scientific research, which makes it an important compound for further investigation.

Synthesis Methods

N-pyrimidin-2-ylpropanamide can be synthesized using various methods, including the reaction of pyrimidine-2-carboxylic acid with propionyl chloride in the presence of a base. Another method involves the reaction of pyrimidine-2-carboxylic acid with 2-amino-1-propanol in the presence of a coupling agent.

Scientific Research Applications

N-pyrimidin-2-ylpropanamide has been extensively used in scientific research due to its potential applications in the synthesis of various bioactive molecules. It has been used as an intermediate in the synthesis of anticancer agents, anti-inflammatory agents, and antimicrobial agents. Moreover, it has been used in the development of new drugs for the treatment of various diseases.

properties

CAS RN

16699-13-1

Product Name

N-pyrimidin-2-ylpropanamide

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

N-pyrimidin-2-ylpropanamide

InChI

InChI=1S/C7H9N3O/c1-2-6(11)10-7-8-4-3-5-9-7/h3-5H,2H2,1H3,(H,8,9,10,11)

InChI Key

DWTFNIVLILBVAQ-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=NC=CC=N1

Canonical SMILES

CCC(=O)NC1=NC=CC=N1

synonyms

N-pyrimidin-2-yl-propionamide

Origin of Product

United States

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